1-Difluoromethanesulfonyl-4-methoxybenzene
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Overview
Description
1-Difluoromethanesulfonyl-4-methoxybenzene is an organic compound with the molecular formula C8H8F2O3S. This compound is characterized by the presence of a difluoromethanesulfonyl group attached to a benzene ring substituted with a methoxy group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Difluoromethanesulfonyl-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzenesulfonyl chloride with difluoromethylating agents under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Difluoromethanesulfonyl-4-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution, allowing reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The difluoromethanesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate nucleophilic substitution.
Major Products:
Nitration: 1-Difluoromethanesulfonyl-4-nitrobenzene
Sulfonation: 1-Difluoromethanesulfonyl-4-sulfonylbenzene
Halogenation: 1-Difluoromethanesulfonyl-4-halobenzene
Scientific Research Applications
1-Difluoromethanesulfonyl-4-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-difluoromethanesulfonyl-4-methoxybenzene involves its interaction with various molecular targets. The difluoromethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The methoxy group enhances the compound’s reactivity by donating electron density to the benzene ring, making it more susceptible to electrophilic attack .
Comparison with Similar Compounds
1-Difluoromethanesulfonyl-4-fluorobenzene: Similar in structure but with a fluorine substituent instead of a methoxy group.
1-Difluoromethanesulfonyl-4-chlorobenzene: Contains a chlorine substituent, leading to different reactivity and applications.
1-Difluoromethanesulfonyl-4-bromobenzene:
Uniqueness: 1-Difluoromethanesulfonyl-4-methoxybenzene is unique due to the presence of both a difluoromethanesulfonyl group and a methoxy group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications .
Properties
Molecular Formula |
C8H8F2O3S |
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Molecular Weight |
222.21 g/mol |
IUPAC Name |
1-(difluoromethylsulfonyl)-4-methoxybenzene |
InChI |
InChI=1S/C8H8F2O3S/c1-13-6-2-4-7(5-3-6)14(11,12)8(9)10/h2-5,8H,1H3 |
InChI Key |
LPKUFKMXOWOBLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(F)F |
Origin of Product |
United States |
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